molecular formula C13H25NO4 B2812520 Ethyl 3-[tert-butyl(2-ethoxy-2-oxoethyl)amino]propanoate CAS No. 2058638-68-7

Ethyl 3-[tert-butyl(2-ethoxy-2-oxoethyl)amino]propanoate

Cat. No.: B2812520
CAS No.: 2058638-68-7
M. Wt: 259.346
InChI Key: PGGQDTKQLOSVKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-[tert-butyl(2-ethoxy-2-oxoethyl)amino]propanoate is an organic compound that belongs to the class of esters It is characterized by its unique structure, which includes an ethyl ester group, a tert-butyl group, and an amino propanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-[tert-butyl(2-ethoxy-2-oxoethyl)amino]propanoate typically involves the esterification of 3-[tert-butyl(2-ethoxy-2-oxoethyl)amino]propanoic acid with ethanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. The reactants are continuously fed into the reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically involving the ethoxy group. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl group in the ethoxy moiety. Sodium borohydride and lithium aluminum hydride are common reducing agents.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions. Halogenated compounds such as bromoethane can be used as reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromoethane in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amines.

Scientific Research Applications

Ethyl 3-[tert-butyl(2-ethoxy-2-oxoethyl)amino]propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-[tert-butyl(2-ethoxy-2-oxoethyl)amino]propanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interactions.

Comparison with Similar Compounds

    Ethyl tert-butyl ether: Used as a gasoline additive.

    tert-Butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate: Used in the synthesis of polymers and as a surfactant.

    Ethyl 3-(tert-butoxycarbonylamino)propanoate: Used as a protecting group in peptide synthesis.

Uniqueness: Ethyl 3-[tert-butyl(2-ethoxy-2-oxoethyl)amino]propanoate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its structure provides both steric and electronic effects that can be exploited in various synthetic applications.

Properties

IUPAC Name

ethyl 3-[tert-butyl-(2-ethoxy-2-oxoethyl)amino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO4/c1-6-17-11(15)8-9-14(13(3,4)5)10-12(16)18-7-2/h6-10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGGQDTKQLOSVKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCN(CC(=O)OCC)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.